

Performance of 8-Hydroxyquinoline-7-carbaldehyde in Various Solvents: A Comparative Guide

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Compound of Interest

Compound Name: 8-Hydroxyquinoline-7-carbaldehyde

Cat. No.: B1296194

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of **8-Hydroxyquinoline-7-carbaldehyde** in different solvents, focusing on its solubility, stability, and spectroscopic properties. The information presented herein is intended to assist researchers in selecting the optimal solvent for their specific application, whether it be for chemical synthesis, analytical measurements, or formulation development.

Executive Summary

8-Hydroxyquinoline-7-carbaldehyde is a versatile building block in medicinal chemistry and materials science. Its performance is significantly influenced by the solvent environment. This guide summarizes key performance indicators in a range of common laboratory solvents. While comprehensive quantitative data remains partially elusive in publicly available literature, this document compiles available experimental data and provides established protocols for its determination. In general, **8-Hydroxyquinoline-7-carbaldehyde** exhibits good solubility in polar aprotic solvents like DMSO and hot polar protic solvents such as ethanol and methanol, while being insoluble in water. Its stability is influenced by factors such as light and the presence of oxidizing or hydrolytic conditions. The spectroscopic properties of **8-Hydroxyquinoline-7-carbaldehyde** show solvent-dependent shifts, which can be leveraged for various analytical applications.

Data Presentation

Solubility

Quantitative solubility data for **8-Hydroxyquinoline-7-carbaldehyde** across a wide range of solvents at various temperatures is not extensively documented. However, qualitative information and data for related compounds provide valuable insights. The following table summarizes the known and inferred solubility characteristics.

Solvent	Type	Qualitative Solubility	Quantitative Data (mg/mL)
Water	Protic	Insoluble[1]	Not Reported
Dimethyl Sulfoxide (DMSO)	Aprotic	Soluble[1]	> 100 (for 8-Hydroxyquinoline-2-carbaldehyde)
Methanol	Protic	Soluble (especially when hot)[1]	Not Reported
Ethanol	Protic	Soluble (especially when hot)[1]	Not Reported
Chloroform	Aprotic	Slightly Soluble	Not Reported
Acetone	Aprotic	Soluble	Not Reported
Acetonitrile	Aprotic	Soluble	Not Reported

Note: The quantitative data for DMSO is for a structurally similar isomer and should be considered as an estimate.

Spectroscopic Properties

The UV-Vis absorption and Nuclear Magnetic Resonance (NMR) spectra of **8-Hydroxyquinoline-7-carbaldehyde** are influenced by the solvent. This phenomenon, known as solvatochromism, can provide information about the solute-solvent interactions.

UV-Vis Spectroscopy

Solvent	λ_{max} (nm)	Molar Absorptivity (log ϵ)
Methanol	429, 350, 286, 267, 248, 207	2.86, 3.27, 3.65, 4.03, 3.83, 4.09[2]

¹H-NMR Spectroscopy

The chemical shifts of the protons in **8-Hydroxyquinoline-7-carbaldehyde** can vary with the solvent due to differences in solvent polarity and hydrogen bonding interactions.

Solvent	Aldehyde Proton (CHO) δ (ppm)	Hydroxyl Proton (OH) δ (ppm)
DMSO-d ₆	10.41	Not explicitly assigned

Experimental Protocols

Detailed methodologies for determining the solubility and stability of **8-Hydroxyquinoline-7-carbaldehyde** are crucial for obtaining reliable and reproducible data. The following are standard protocols that can be adapted for this compound.

Thermodynamic (Equilibrium) Solubility Assay

This method determines the saturation solubility of the compound in a specific solvent.

- **Sample Preparation:** Accurately weigh an excess amount of solid **8-Hydroxyquinoline-7-carbaldehyde** into a glass vial.
- **Solvent Addition:** Add a precise volume of the desired solvent to the vial.
- **Equilibration:** Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** Separate the undissolved solid from the saturated solution by centrifugation or filtration.

- Quantification: Dilute an aliquot of the clear supernatant to a suitable concentration and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

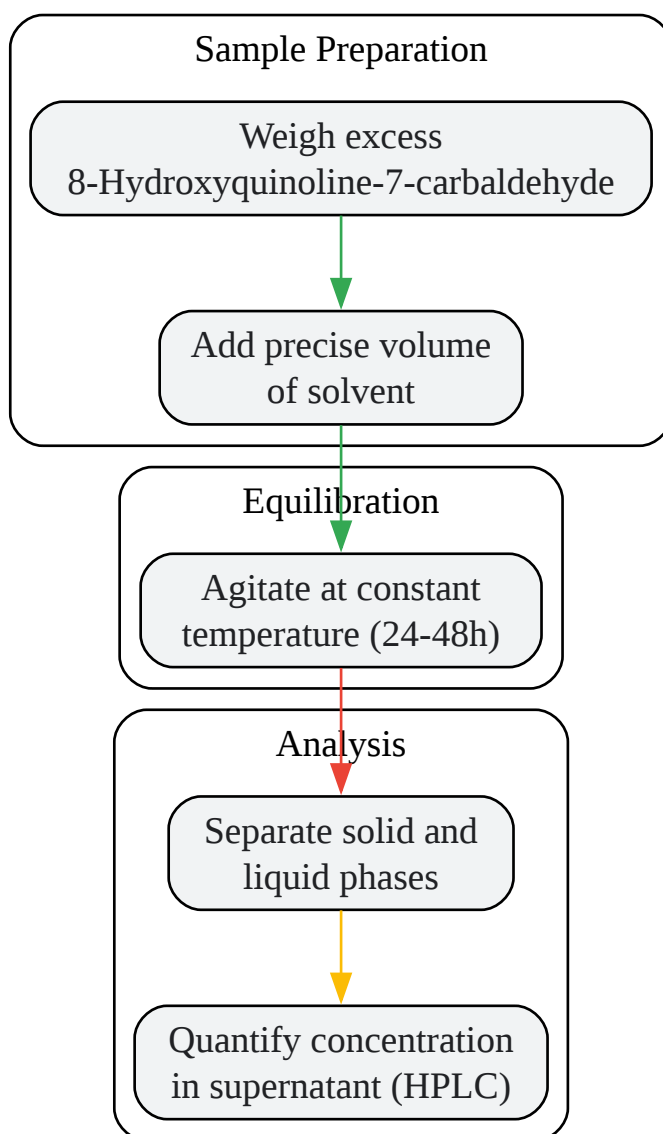
Stability Indicating HPLC Method for Forced Degradation Studies

This protocol is designed to assess the stability of **8-Hydroxyquinoline-7-carbaldehyde** under various stress conditions.

- Solution Preparation: Prepare a stock solution of **8-Hydroxyquinoline-7-carbaldehyde** in a suitable solvent (e.g., a mixture of acetonitrile and water).
- Stress Conditions:
 - Acid/Base Hydrolysis: Treat the stock solution with acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) at an elevated temperature (e.g., 60°C).
 - Oxidation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂).
 - Thermal Stress: Expose both the solid compound and the stock solution to elevated temperatures (e.g., 80°C).
 - Photostability: Expose the stock solution to UV light. 8-hydroxyquinoline derivatives are known to be light-sensitive.
- Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method. The HPLC method should be capable of separating the parent compound from any degradation products. A reverse-phase C18 column with a gradient elution of a buffered aqueous mobile phase and an organic modifier (e.g., acetonitrile or methanol) is a common starting point. Detection is typically performed using a photodiode array (PDA) detector to monitor for the appearance of new peaks.

Visualizations

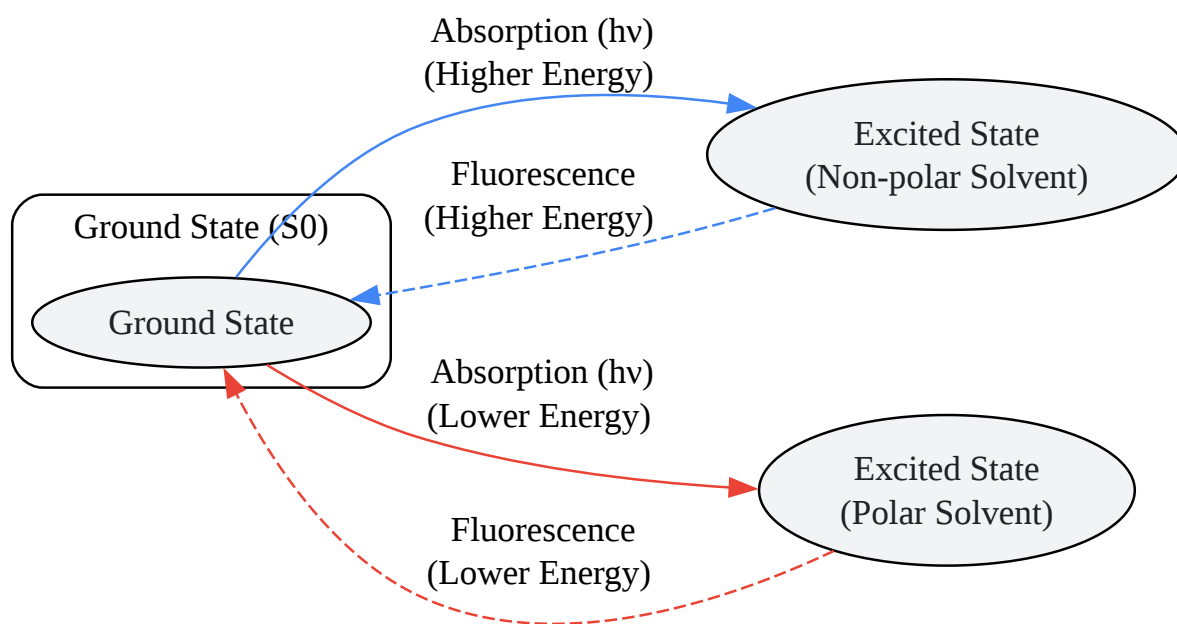
Experimental Workflow for Solubility Determination



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A flowchart of the thermodynamic solubility determination protocol.

Signaling Pathway for Solvent-Dependent Spectroscopic Shifts



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Energy level diagram illustrating solvatochromic shifts.

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